
Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester, also known as ODAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, organic synthesis, and materials science. ODAA is a bicyclic nitrogen-containing heterocyclic compound that is structurally similar to azulene.
Mécanisme D'action
The mechanism of action of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is not fully understood. However, it is believed that Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester exerts its pharmacological effects by interacting with specific receptors or enzymes in the body. Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been shown to interact with the serotonergic and dopaminergic systems, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester may have potential applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is its potential as a versatile building block in organic synthesis. Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester can be used as a starting material for the synthesis of various biologically active compounds. Additionally, Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further pharmacological studies.
One of the limitations of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is its complex synthesis process, which makes it difficult to obtain in large quantities. Additionally, the mechanism of action of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is not fully understood, which makes it challenging to design experiments that can elucidate its pharmacological effects.
Orientations Futures
There are several future directions for research on Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester. One potential area of research is the development of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester-based compounds as potential therapeutics for various diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to understand the mechanism of action of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester and its potential interactions with specific receptors or enzymes in the body. Finally, the synthesis of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester in larger quantities and at a lower cost could lead to its wider use in various areas of scientific research.
Méthodes De Synthèse
The synthesis of Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is a complex process that involves several steps. One of the commonly used methods for synthesizing Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of a Lewis acid catalyst. This reaction leads to the formation of a tetrahydro-β-carboline intermediate, which is then oxidized to form Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester.
Applications De Recherche Scientifique
Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, antitumor, and antimicrobial properties. Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
tert-butyl (5aS,8aS)-2,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-f][1,4]oxazepine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-9-6-13-4-5-16-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZLYQXWLXXDDU-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCCOC2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNCCO[C@@H]2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cis-Octahydro-4-Oxa-2,7-Diaza-Azulene-2-Carboxylic Acidtert-Butyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2544460.png)
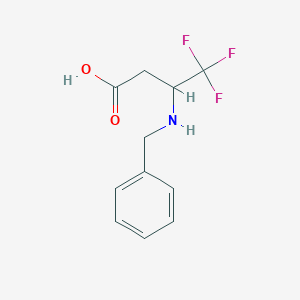
![1-(2,6-difluorophenyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2544462.png)
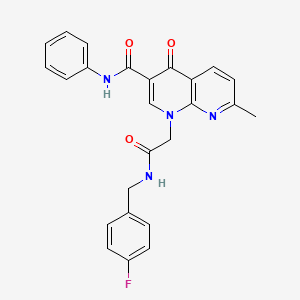


![N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2544468.png)
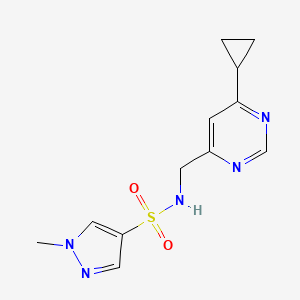
![2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2544471.png)

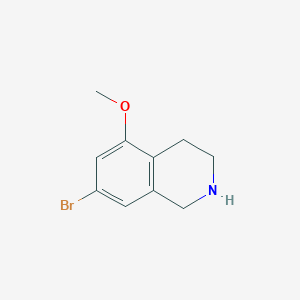
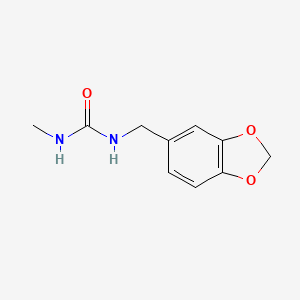
![1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2544478.png)
![5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544481.png)